molecular formula C14H8ClF3N2 B500883 8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 284674-61-9

8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B500883
CAS No.: 284674-61-9
M. Wt: 296.67g/mol
InChI Key: ATHNSQRFCXRPMB-UHFFFAOYSA-N
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Description

8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro group, a phenyl group, and a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Another approach involves the use of trifluoromethylating agents such as trifluoromethyl sulfonium ylide. This method allows for the direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives under mild conditions and is tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or sulfoxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and organic solvents like dimethylformamide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation Reactions: Formation of oxides or sulfoxides.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as:

    8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Lacks the phenyl group, which may affect its biological activity.

    2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Lacks the chloro group, which may influence its reactivity and stability.

    8-Chloro-2-phenylimidazo[1,2-a]pyridine: Lacks the trifluoromethyl group, which may alter its chemical properties and applications.

The presence of the chloro, phenyl, and trifluoromethyl groups in this compound imparts unique chemical and biological properties that distinguish it from these similar compounds.

Properties

IUPAC Name

8-chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2/c15-11-6-10(14(16,17)18)7-20-8-12(19-13(11)20)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHNSQRFCXRPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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